![molecular formula C14H10Cl2N2O3S B2936564 N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 197512-96-2](/img/structure/B2936564.png)
N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
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Description
N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CNP-CPA, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, and has also been studied for its potential to act as an antimicrobial agent. In addition, CNP-CPA has been used in the development of novel cancer drugs and has been shown to have an inhibitory effect on a variety of cancer cell lines.
Scientific Research Applications
Non-linear Optical Material Applications
N-(3-nitrophenyl)acetamide, a compound with a structure closely related to N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, has been studied for its applications as an organic non-linear optical material. It crystallizes in the chiral space group P21, showing potential for use in optical technologies due to its unique crystalline structure (Mahalakshmi, Upadhyaya, & Row, 2002).
Vibrational Spectroscopic Analysis
The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, similar in structure to the compound , was characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. This analysis, supported by density functional theory, provides insights into its geometric equilibrium and intra-molecular hydrogen bond, highlighting its stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).
Anticancer, Anti-Inflammatory, and Analgesic Research
Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share functional groups with this compound, has shown potential anticancer, anti-inflammatory, and analgesic activities. These studies indicate that halogen substitution on the aromatic ring may enhance these biological activities, suggesting possible therapeutic applications beyond their initial scope (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Applications
Sulfanilamide derivatives, including compounds structurally related to this compound, have been synthesized and characterized for their antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents, indicating the broad potential of such compounds in combating microbial resistance (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXRURGPHMKOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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